
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol is a chemical compound with the molecular formula C₁₀H₂₂O₄S₂. This compound is characterized by the presence of both oxygen and sulfur atoms within its structure, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-6,12-dithiatetradecane-1,14-diol typically involves the reaction of diols with sulfur-containing reagents under controlled conditions. One common method involves the use of thionyl chloride (SOCl₂) to introduce sulfur atoms into the diol structure, followed by oxidation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or sulfides.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides and acid chlorides are frequently used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,9-Dioxa-6,12-dithiatetradecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,9-Dioxa-6,12-dithiatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of sulfur atoms allows it to form strong interactions with thiol groups in proteins, potentially altering their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: Similar structure but contains oxygen atoms instead of sulfur.
3,6,9,12-Tetrathiatetradecane-1,14-diol: Contains more sulfur atoms, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
823797-92-8 |
|---|---|
Molekularformel |
C10H22O4S2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethoxy]ethanol |
InChI |
InChI=1S/C10H22O4S2/c11-1-3-13-4-9-16-10-6-14-5-8-15-7-2-12/h11-12H,1-10H2 |
InChI-Schlüssel |
NOOVYQOSAZFXKR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCSCCOCCSCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



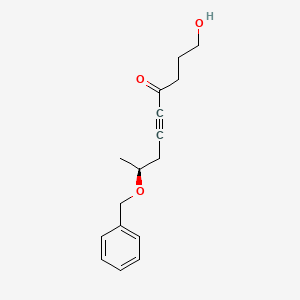
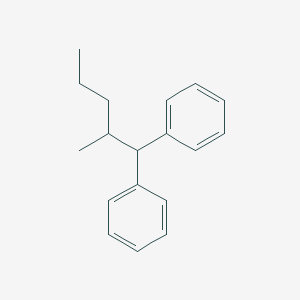
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)

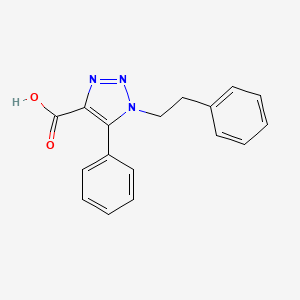
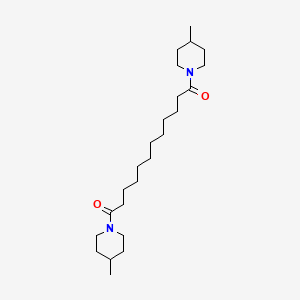
![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
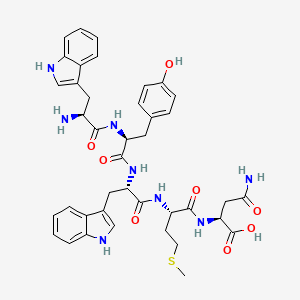
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
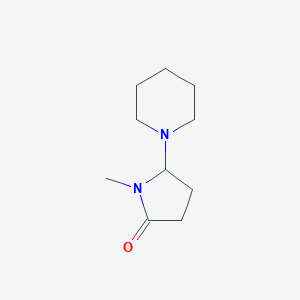

![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
